2,3-Difluoro-5-nitropyridine

説明

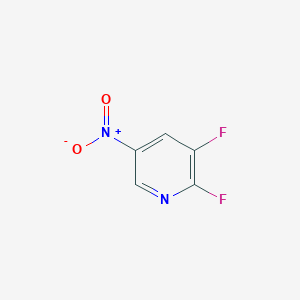

2,3-Difluoro-5-nitropyridine is an aromatic heterocycle . It is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles via micellar catalysis .

Synthesis Analysis

The synthesis of 2,3-Difluoro-5-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

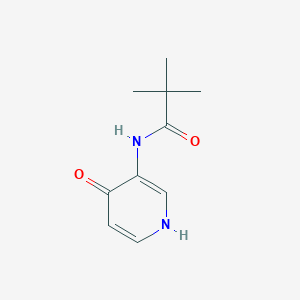

The molecular formula of 2,3-Difluoro-5-nitropyridine is C5H2F2N2O2 . The SMILES notation is [O-]N+C1=CC(F)=C(F)N=C1 . The molecular weight is 160.08 .Chemical Reactions Analysis

2,3-Difluoro-5-nitropyridine is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles via micellar catalysis .Physical And Chemical Properties Analysis

2,3-Difluoro-5-nitropyridine is a liquid at room temperature . It has a molecular weight of 160.08 . The storage temperature is normal and it should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Nucleophilic Aromatic Substitution

2,3-Difluoro-5-nitropyridine is used as a reagent in nucleophilic aromatic substitution reactions. It facilitates the substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles through micellar catalysis .

Synthesis of Herbicides and Insecticides

This compound serves as a starting material for synthesizing certain herbicides and insecticides, showcasing its utility in agricultural chemistry .

Molecular Simulation Visualizations

In computational chemistry, 2,3-Difluoro-5-nitropyridine data can be used with simulation programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce detailed molecular visualizations .

Synthesis of Anticancer Drugs

It has been used as a precursor in the synthesis of anticancer drugs, indicating its importance in medicinal chemistry .

Vicarious Nucleophilic Substitution

The compound is involved in vicarious nucleophilic substitution reactions to synthesize various substituted nitropyridines, which are valuable intermediates in organic synthesis .

Analytical Chemistry

2,3-Difluoro-5-nitropyridine can be analyzed using techniques like NMR, HPLC, LC-MS, and UPLC to understand its properties and behavior in different chemical contexts .

作用機序

Target of Action

2,3-Difluoro-5-nitropyridine is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles . The primary targets of this compound are these aryl and heteroaryl halides.

Mode of Action

The compound interacts with its targets through a process known as micellar catalysis . This process involves the use of micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid, to increase the rate of a chemical reaction.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of fluorinated pyridines . These fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Result of Action

The molecular and cellular effects of 2,3-Difluoro-5-nitropyridine’s action are largely dependent on the specific aryl or heteroaryl halide it interacts with. The compound’s role in the synthesis of fluorinated pyridines suggests it may contribute to the creation of compounds with unique physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-5-nitropyridine. For instance, the presence of surfactant molecules is crucial for the micellar catalysis process . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

2,3-Difluoro-5-nitropyridine is classified as dangerous . The hazard statements include H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The future directions of 2,3-Difluoro-5-nitropyridine research could involve its use in the synthesis of new compounds via nucleophilic aromatic substitution. It could also be used in the development of new pharmaceuticals and agrochemicals due to its interesting and unusual physical, chemical, and biological properties .

特性

IUPAC Name |

2,3-difluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBQJGQRNAZQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624536 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-nitropyridine | |

CAS RN |

954219-68-2 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)